3-Trimethylsilyl-1-propylboronic acid pinacol ester
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Overview
Description
3-Trimethylsilyl-1-propylboronic acid pinacol ester is a boronic ester compound with the molecular formula C12H27BO2Si. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Trimethylsilyl-1-propylboronic acid pinacol ester typically involves the reaction of 3-Trimethylsilyl-1-propylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Trimethylsilyl-1-propylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are commonly employed.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted boronic esters.
Scientific Research Applications
3-Trimethylsilyl-1-propylboronic acid pinacol ester is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of 3-Trimethylsilyl-1-propylboronic acid pinacol ester involves its ability to form stable boron-carbon bonds. In the Suzuki–Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium complex .
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- Isopropylboronic acid pinacol ester
- 3-[(Trimethylsilyl)ethynyl]phenylboronic acid pinacol ester
- trans-3-Methoxy-1-propenylboronic acid pinacol ester
Uniqueness: 3-Trimethylsilyl-1-propylboronic acid pinacol ester is unique due to its trimethylsilyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions requiring selective functionalization and protection of sensitive groups .
Properties
IUPAC Name |
trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BO2Si/c1-11(2)12(3,4)15-13(14-11)9-8-10-16(5,6)7/h8-10H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYVMKANVAUFQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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